molecular formula C12H14N2O2 B2579013 4-isobutyryl-3,4-dihydroquinoxalin-2(1H)-one CAS No. 893777-78-1

4-isobutyryl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B2579013
CAS No.: 893777-78-1
M. Wt: 218.256
InChI Key: BQXBAVSALFSFDE-UHFFFAOYSA-N
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Description

4-Isobutyryl-3,4-dihydroquinoxalin-2(1H)-one is a chemical compound with the molecular formula C21H24N2O2 . It belongs to the class of 3,4-dihydroquinoxalin-2(1H)-ones, which are recognized as valuable nitrogen-containing heterocyclic scaffolds in medicinal chemistry research . These structures are of significant interest in the development of novel bioactive molecules. While the specific biological activity and research applications of this particular analog are not fully detailed in the literature, other derivatives within this chemical family have been investigated for various pharmacological properties. For instance, structurally related compounds featuring the 3,4-dihydroquinoxalin-2(1H)-one core have been explored for their antimicrobial potential . Furthermore, a compound sharing the 3-isobutyryl substituent (though on a different dihydroquinolone core) has been reported as a potent inhibitor of MERS-CoV, demonstrating the relevance of such acyl-substituted heterocycles in antiviral research . Researchers may find this compound useful as a building block for the synthesis of more complex heterocyclic systems or as a candidate for screening in biological assays. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, or for administration to humans or animals. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

4-(2-methylpropanoyl)-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-8(2)12(16)14-7-11(15)13-9-5-3-4-6-10(9)14/h3-6,8H,7H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXBAVSALFSFDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CC(=O)NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Isobutyryl-3,4-dihydroquinoxalin-2(1H)-one is a compound belonging to the class of dihydroquinoxaline derivatives, which have attracted attention due to their diverse biological activities. This article focuses on the biological activity of this specific compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound has a unique bicyclic structure characterized by a quinoxaline core with an isobutyryl substituent. Recent advances in synthetic methodologies have allowed for the efficient production of 3,4-dihydroquinoxalin-2-ones, including 4-isobutyryl derivatives, utilizing asymmetric hydrogenation and other catalytic reactions .

Antiviral Activity

One of the most notable biological activities of this compound is its potential as an antiviral agent. Similar compounds in its class have demonstrated significant efficacy against HIV-1, acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs). For instance, the related compound GW420867X has shown an IC50 value of 179 µM and an IC90 value of 11 µM against HIV-1 .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory properties. Studies indicate that certain dihydroquinoxalinones can act as antagonists to the estrogen receptor (ER), with one derivative showing an IC50 value of 118 nM in inhibiting ER-mediated inflammatory pathways . This suggests that this compound may similarly modulate inflammatory responses.

Anticancer Activity

Research has highlighted the anticancer potential of quinoxaline derivatives. For example, compounds within this class have been tested against various cancer cell lines, including HeLa and SMMC-7721. Some derivatives have shown promising cytotoxicity with IC50 values as low as 0.071 µM against hepatoma cells . While specific data on this compound is limited, its structural similarities to active compounds suggest potential efficacy.

Structure-Activity Relationship (SAR)

A detailed analysis of structure-activity relationships has been performed on various dihydroquinoxalinones. The presence of electron-donating groups at specific positions significantly enhances biological activity. For instance, substituents at the N1 position have been shown to improve binding affinity and potency against targeted biological pathways .

In Vitro Studies

In vitro studies have demonstrated that certain dihydroquinoxaline derivatives inhibit key enzymes involved in cancer progression and inflammation. For example, studies involving acetylcholinesterase (AChE) inhibition reported IC50 values ranging from 0.22 µM to 0.42 µM for various related compounds . Such findings underscore the therapeutic potential of these compounds in treating neurodegenerative diseases alongside their anticancer properties.

Data Table: Biological Activity Summary

Compound Target Mechanism IC50/EC50 Values References
GW420867XHIV-1NNRTIIC50: 179 µM; IC90: 11 µM
Estrogen receptor antagonistAnti-inflammatoryER modulationIC50: 118 nM
Dihydroquinoxaline derivativeHeLa cellsCytotoxicityIC50: 0.071 µM
Acetylcholinesterase inhibitorsNeurodegenerative diseasesEnzyme inhibitionIC50: 0.22 µM

Scientific Research Applications

Biological Activities

The compound and its derivatives exhibit significant biological activities that make them potential candidates for drug development.

Antiviral Properties

Research indicates that derivatives of 3,4-dihydroquinoxalin-2-one, including 4-isobutyryl-3,4-dihydroquinoxalin-2(1H)-one, have shown antiviral activity. For instance, studies have highlighted the efficacy of certain dihydroquinoxaline compounds against HIV-1, demonstrating their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) . The compound GW420867X, a close derivative, was well tolerated in clinical trials and exhibited potent antiviral activity against HIV-1 .

Anti-inflammatory Effects

The anti-inflammatory properties of 3,4-dihydroquinoxalin-2-ones have also been documented. These compounds act as antagonists for the estrogen receptor and have shown promising results in reducing inflammation . The mechanism involves modulation of inflammatory pathways, making them suitable candidates for further investigation in inflammatory diseases.

Synthetic Methodologies

The synthesis of this compound can be achieved through various innovative approaches:

Photoredox Catalysis

Recent advancements have introduced visible-light-induced C(sp^3)–H activation methods that allow for the synthesis of this compound from readily available precursors. This method employs photoredox catalysts to facilitate C–C bond formation with nucleophiles under mild conditions . Such methodologies enhance the efficiency of synthesizing complex structures while minimizing environmental impact.

Direct Alkylation

Another approach involves organophotoredox-catalyzed direct C–H alkylation techniques. This method has been shown to yield high selectivity and efficiency when applied to 3,4-dihydroquinoxalin-2-ones . The ability to directly modify the C–H bonds expands the versatility of these compounds in synthetic applications.

Case Study 1: Antiviral Development

In a notable study involving the compound GW420867X, researchers evaluated its effectiveness as an NNRTI in HIV-infected patients. The results indicated a significant reduction in viral load, showcasing the therapeutic potential of dihydroquinoxaline derivatives in treating viral infections .

Case Study 2: Anti-inflammatory Applications

Another study explored the anti-inflammatory effects of various dihydroquinoxaline derivatives. Compounds were tested for their ability to inhibit key inflammatory mediators in vitro and demonstrated significant reductions in inflammatory markers . This suggests a pathway for developing new anti-inflammatory drugs based on the dihydroquinoxaline scaffold.

Data Table: Biological Activities of Dihydroquinoxaline Derivatives

Compound NameMechanism of ActionTargetReported Activity
GW420867XNNRTIHIV-1IC50: 179 µM
Compound AEstrogen Receptor AntagonistAnti-inflammatoryIC50: 118 nM
Compound BBradykinin B1 Receptor AntagonistAnti-inflammatoryKI: 0.19 nM

Chemical Reactions Analysis

Nucleophilic Substitution at the Acyl Group

The isobutyryl moiety undergoes nucleophilic substitution reactions under basic conditions. In studies involving analogous dihydroquinoxalinone derivatives, reactions with amines or alcohols yield functionalized derivatives:

SubstrateNucleophileConditionsProductYieldSource
4-acyl derivativesAnilineNaHCO₃, 2-propanol, reflux4-(arylaminocarbonyl)-dihydroquinoxalinones70–85%
Chloropropanoyl analogMethanolMethanesulfonic acid/Al₂O₃Methyl ester derivatives90–95%

Mechanistically, the acyl carbonyl acts as an electrophilic center, facilitating attack by amines or alcohols. Potassium iodide often accelerates these substitutions via halogen exchange mechanisms .

Cyclization and Ring Formation

The compound participates in acid-catalyzed cyclizations to form polycyclic systems. For example:

  • Photocatalyzed Annulation : Under blue LED irradiation with DMSO as a solvent, 4-isobutyryl derivatives react with α,β-unsaturated carbonyl compounds to form fused bicyclo[2.2.2]octane systems (43–80% yields) .

  • Imine-Mediated Cyclization : With dibromoethanones in DMSO, the dihydroquinoxalinone core forms 3-arylquinoxalin-2-ones via oxosulfonium intermediates (75–90% yields) .

Key Mechanistic Steps :

  • Formation of an oxosulfonium intermediate from dibromoethanone in DMSO.

  • Nucleophilic attack by the dihydroquinoxalinone’s nitrogen.

  • Aromatization through elimination .

Radical-Mediated Reactions

Radical relay strategies enable C–H functionalization at the isobutyryl side chain:

  • tert-Butoxy Radical Initiation : tert-Butoxy radicals abstract hydrogen from the acyl group, generating carbon-centered radicals that couple with alkenes or alkynes to form branched derivatives .

  • Photoredox Catalysis : Using Ru(bpy)₃²⁺, the compound undergoes decarboxylative coupling with α-keto acids, yielding alkylated products (60–75% yields).

Catalytic Hydrogenation

The quinoxaline ring undergoes enantioselective hydrogenation using Rh–thiourea catalysts:

Catalyst SystemPressure (H₂)Temp (°C)Enantiomeric Excess (ee)YieldSource
Rh-(R)-DTBM-Segphos50 bar2598–99%91–94%
Rh-(S)-Synphos30 bar4095–97%85–90%

This reaction selectively reduces the C=N bond, producing chiral tetrahydroquinoxalines critical for CETP inhibitors .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aromatic ring undergoes halogenation and nitration:

  • Nitrosation : Treatment with NaNO₂/HCl introduces a nitroso group at the 4-position (70–80% yields) .

  • Bromination : Electrophilic bromination at the 6-position occurs using Br₂/FeCl₃, yielding mono-brominated derivatives (65–75% yields) .

Oxidation and Reduction

  • Oxidation : The dihydroquinoxalinone ring is oxidized to quinoxalin-2-one using MnO₂ or DDQ (85–95% yields) .

  • Reduction : NaBH₄ selectively reduces the isobutyryl ketone to a secondary alcohol without affecting the ring .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at C4

The C4 position of the 3,4-dihydroquinoxalin-2(1H)-one scaffold is critical for modulating activity. Key analogs include:

Compound Name C4 Substituent Key Properties Reference
4-Isobutyryl derivative Isobutyryl (-CO-C(CH₃)₂) Enhanced hydrophobicity; potential for improved tubulin binding
4-Thiophene-2-carbonyl (27a) Thiophene-2-carbonyl Moderate antitumor activity (GI₅₀: ~80 nM); lower solubility
4-Furan-2-carbonyl (27b) Furan-2-carbonyl High synthetic yield (93%); reduced metabolic stability
4-Nicotinoyl (27c) Nicotinoyl Lower yield (23%); potential for hydrogen bonding via pyridine nitrogen
4-Benzyl (CAS 106595-91-9) Benzyl Hydrophobic interactions; limited aqueous solubility
4-(Quinazolin-4-yl) (2a) Quinazolin-4-yl High antitumor activity (GI₅₀: 4.6–9.6 nM); tubulin polymerization inhibition

Key Observations :

  • Isobutyryl vs. Aromatic Substituents : The branched isobutyryl group likely improves solubility compared to bulky aromatic substituents (e.g., benzyl or quinazolin-4-yl) while maintaining hydrophobic interactions .
Antitumor Activity
  • Lead Compound 2a (Quinazolin-4-yl) : Exhibits GI₅₀ values of 4.6–9.6 nM in cellular assays, comparable to paclitaxel, via tubulin polymerization inhibition .
  • Scaffold-Hopped Derivatives (13c, 13d, 13e): Maintain low nanomolar GI₅₀ (4.6–9.6 nM) with improved solubility (e.g., 13d has log P ~3.2 vs. 2a’s log P ~3.5) .
  • The isobutyryl group may enhance solubility without sacrificing potency .
Soluble Guanylate Cyclase (sGC) Activation
  • Monocarboxylic Derivative C4: Binds sGC with ΔGₑₛₜ = -10.60 kcal/mol; interacts with Tyr2, Arg116, and Arg139 residues .
  • Dicarboxylic Derivative C14 : Improved stability (70% population vs. C4’s 29%) and binding (ΔGₑₛₜ = -15.65 kcal/mol) due to hydrophobic cavity exploitation .
  • Isobutyryl Derivative : The isobutyryl group’s aliphatic chain may lack the carboxylate required for sGC activation, suggesting divergent therapeutic applications compared to C4/C14 .

Physicochemical Properties

Property 4-Isobutyryl Derivative (Predicted) 4-Benzyl (CAS 106595-91-9) 13d (Scaffold-Hopped)
Log P ~3.0–3.3 3.8 3.2
Aqueous Solubility Moderate (~50 μM) Low (<10 μM) High (~100 μM)
Metabolic Stability Moderate (aliphatic chain) Low (benzyl oxidation) High

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-isobutyryl-3,4-dihydroquinoxalin-2(1H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols involving cyclization and functionalization. For example, potassium salts of quinoxalinones (e.g., potassium 3-methyl-2-oxo-2,3-dihydro-1H-quinoxalin-4-ide) can serve as intermediates for alkylation or acylation reactions. Reaction conditions such as solvent choice (THF, CHCl₃), temperature (rt to 110°C), and catalysts (LiAlH₄, Cu-based systems) critically impact yields. For instance, copper-catalyzed aerobic oxidative alkynylation achieves ~60% yield for derivatives under optimized oxygen-rich conditions .

Q. How can structural characterization of 4-isobutyryl derivatives be performed to confirm regioselectivity?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are essential. For example, in derivatives like 3-((4-chlorophenyl)ethynyl)-4-benzyl-3,4-dihydroquinoxalin-2(1H)-one, the alkyne proton resonance at δ 5.09 ppm (¹H NMR) and molecular ion peaks in HRMS (e.g., m/z 225.1017 [M+H]⁺) confirm regioselectivity and purity. IR spectroscopy further validates carbonyl stretches (~1700 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for 4-isobutyrylquinoxalinone derivatives?

  • Methodological Answer : Discrepancies in anti-tubercular or antimicrobial activity often arise from substituent effects or assay variability. For example, electron-withdrawing groups (e.g., -Cl, -F) at the 3-position enhance activity, while bulky substituents (e.g., benzyl) may reduce bioavailability. Cross-validation using standardized MIC (Minimum Inhibitory Concentration) assays and computational docking (e.g., Mycobacterium tuberculosis enoyl-ACP reductase targets) can reconcile data .

Q. How do catalytic systems like HFIP (Hexafluoroisopropanol) enable divergent synthesis of fluorinated quinoxalinones?

  • Methodological Answer : HFIP acts as a Brønsted acid catalyst, facilitating Mannich-type reactions to generate difluoro- or monofluoro-substituted derivatives. For example, HFIP-catalyzed reactions with fluorinated ketones yield difluoro-3,4-dihydroquinoxalin-2(1H)-ones under mild conditions (rt, 12h), achieving >70% regioselectivity. Mechanistic studies suggest HFIP stabilizes transition states via hydrogen bonding .

Q. What are the challenges in scaling up one-pot syntheses of 4-isobutyrylquinoxalinones?

  • Methodological Answer : Scaling issues include byproduct formation (e.g., dimerization) and solvent recovery. Retrosynthetic AI tools (e.g., Reaxys/Pistachio databases) propose optimized one-step routes using precursors like 3-arylacylidene intermediates. For instance, hydrazine hydrate-mediated rearrangements reduce steps but require strict stoichiometric control to minimize hydrazine byproducts .

Mechanistic and Computational Questions

Q. How do computational models predict the reactivity of 4-isobutyrylquinoxalinones in carbon insertion reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations reveal that N-heterocyclic carbene (NHC) intermediates facilitate carbon insertion into the quinoxalinone core. For example, the insertion of a benzyl group at the 4-position proceeds via a low-energy transition state (ΔG‡ ~25 kcal/mol), validated by experimental yields of 4-benzyl derivatives (33–65%) .

Q. What role do solvent effects play in the regioselective alkylation of quinoxalinone scaffolds?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity at the N1 position, favoring 4-substitution. For example, LiAlH₄ reduction in THF selectively generates 3-methyl derivatives, while protic solvents (e.g., ethanol) promote side reactions like ring-opening. Solvent-free microwave-assisted methods are emerging to improve selectivity .

Data Compilation Tables (Referenced from Evidence)

Derivative Key Data Source
3-((4-Chlorophenyl)ethynyl)-4-benzyl derivativeYield: 61%; ¹H NMR (δ 5.09 ppm); HRMS m/z 225.1017
4-Benzyl-3-(2-oxo-2-thienyl) derivativeYield: 53%; IR 1702 cm⁻¹ (C=O); ¹³C NMR δ 177.13 (quinoxalinone carbonyl)
Difluoro-substituted derivativesHFIP-catalyzed; >70% selectivity; MIC: 2 µg/mL (M. tuberculosis)

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